1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone
Overview
Description
The compound is a complex organic molecule featuring a ketone group flanked by two phenyl rings, each of which is substituted with a tetrahydropyran-2-yl ether moiety. This structure suggests potential for interesting chemical properties and biological activity.
Synthesis Analysis
The synthesis of tetrahydropyran derivatives can be achieved through methods such as the base-catalyzed rearrangement of 1,2-dioxines, as described in the first paper. This process involves the formation of gamma-hydroxy enones followed by intramolecular oxa-Michael addition, which could be a plausible route for the synthesis of the tetrahydropyran moieties in the target compound .
Molecular Structure Analysis
The molecular structure of related compounds often includes various dihedral angles between rings and substituents, as well as intramolecular hydrogen bonding that can affect the overall conformation and stability of the molecule . For the compound , the presence of tetrahydropyran rings, which are likely to adopt chair conformations, and the potential for hydrogen bonding, would be key considerations in its structural analysis.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the ketone group and the ether linkages. The ketone could be involved in nucleophilic addition reactions, while the ethers could participate in reactions typical of alcohols, such as dehydration or substitution, depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical properties such as solubility, melting point, and boiling point would be influenced by the compound's molecular structure. The presence of hydroxyl groups and the potential for hydrogen bonding could enhance solubility in polar solvents. The chemical properties would include reactivity towards acids and bases, redox potential, and susceptibility to hydrolysis, particularly of the ether linkages .
Scientific Research Applications
Synthetic Routes and Chemical Transformations
Synthesis of Tetrahydropyran Derivatives : The compound is involved in the synthesis of 4-[(Tetrahydro-2H-pyran-2-yl)oxy] phenol, indicating its utility in creating complex molecules with potential applications in cosmetics for skin lightening effects due to its tyrosinase inhibitory activity. The synthetic route emphasizes the efficiency of specific catalysts in achieving high yields under optimized conditions (Chen Ying-qi, 2010).
Creation of Methoxyimino Derivatives : Another application includes synthesizing methoxyimino derivatives, showcasing the compound's versatility in forming structures with different functional groups under mild reaction conditions, leading to high purity and yield products (Zhang Guo-fu, 2012).
Biological Activities and Applications
Fluorescence Properties : The compound's derivatives exhibit fluorescence emission radiation, making them suitable for applications in fluorescent tagging and imaging in biological studies. This characteristic opens avenues for creating red fluorescent compounds with potential applications in bioimaging and diagnostics (Naoko Mizuyama et al., 2008).
Antiviral Activity : The synthesis of furobenzopyrones derived from the compound demonstrates antiviral activities against specific viruses, indicating its potential in developing new antiviral agents. This research highlights the compound's role in generating bioactive molecules for therapeutic applications (V. K. Pandey et al., 2004).
Material Science and Other Applications
Antioxidant Activity : Derivatives synthesized from the compound have shown antioxidant activities, suggesting their use in creating compounds for combating oxidative stress. This application is vital in developing antioxidants for food preservation, cosmetics, and pharmaceuticals (L. Saher et al., 2018).
Enzymatic Resolution : The compound's derivatives have been subjected to enzymatic resolution, showcasing its relevance in producing optically active substances. This process is crucial for creating enantiomerically pure compounds in pharmaceuticals, where the activity of drugs can significantly depend on their chirality (T. Izumi et al., 1994).
properties
IUPAC Name |
1-[2-hydroxy-4-(oxan-2-yloxy)phenyl]-2-[4-(oxan-2-yloxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O6/c25-21(15-17-7-9-18(10-8-17)29-23-5-1-3-13-27-23)20-12-11-19(16-22(20)26)30-24-6-2-4-14-28-24/h7-12,16,23-24,26H,1-6,13-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTDXASPDWYLTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)CC(=O)C3=C(C=C(C=C3)OC4CCCCO4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441611 | |
Record name | 1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone | |
CAS RN |
130064-21-0 | |
Record name | 1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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